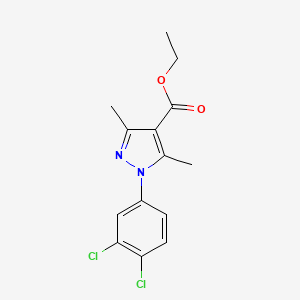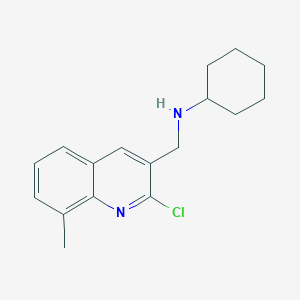
4-(1H-1,2,4-トリアゾール-1-イル)アニリン
概要
説明
4-(1H-1,2,4-Triazol-1-yl)aniline is a heterocyclic compound with the molecular formula C8H8N4 It is characterized by the presence of a triazole ring attached to an aniline moiety
科学的研究の応用
4-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
Target of Action
It has been suggested that the compound may have potential anticancer properties .
Mode of Action
Some studies suggest that certain 1,2,4-triazole derivatives can interact with β-tubulin via h-bonding , which could potentially disrupt the microtubule network in cells and lead to cell death .
Biochemical Pathways
Given its potential anticancer properties , it may affect pathways related to cell proliferation and apoptosis.
Result of Action
In vitro cytotoxic evaluation of certain 1,2,4-triazole hybrids, which may include 4-(1H-1,2,4-triazol-1-yl)aniline, indicated that some of these compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
生化学分析
Biochemical Properties
4-(1H-1,2,4-triazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways. Additionally, 4-(1H-1,2,4-triazol-1-yl)aniline interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 4-(1H-1,2,4-triazol-1-yl)aniline on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating gene expression, 4-(1H-1,2,4-triazol-1-yl)aniline can alter cellular metabolism, leading to reduced energy production and increased oxidative stress in cancer cells.
Molecular Mechanism
At the molecular level, 4-(1H-1,2,4-triazol-1-yl)aniline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and disrupting metabolic processes . The compound also interacts with DNA, leading to changes in gene expression and the activation of apoptotic pathways. Furthermore, 4-(1H-1,2,4-triazol-1-yl)aniline can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-1,2,4-triazol-1-yl)aniline have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 4-(1H-1,2,4-triazol-1-yl)aniline can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on normal cells are less pronounced, indicating a degree of selectivity towards cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of 4-(1H-1,2,4-triazol-1-yl)aniline vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-(1H-1,2,4-triazol-1-yl)aniline is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, 4-(1H-1,2,4-triazol-1-yl)aniline affects the levels of various metabolites, influencing metabolic flux and energy production in cells.
Transport and Distribution
The transport and distribution of 4-(1H-1,2,4-triazol-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its accumulation in certain tissues, such as the liver and kidneys, is influenced by its binding affinity to transport proteins.
Subcellular Localization
4-(1H-1,2,4-triazol-1-yl)aniline is localized in specific subcellular compartments, where it exerts its biological activity . The compound is predominantly found in the cytoplasm and nucleus, where it interacts with enzymes and DNA. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity, directing it to specific organelles or cellular structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-nitroaniline with 1,2,4-triazole under specific conditions. The process generally includes the reduction of the nitro group to an amine group, followed by the formation of the triazole ring. Common reagents used in this synthesis include reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-(1H-1,2,4-triazol-1-yl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the triazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
類似化合物との比較
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
4-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific combination of the triazole ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPEJXSNSBBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352848 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6523-49-5 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,4-Triazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes P-NH2-DNPT a compound of interest for energetic materials?
A: P-NH2-DNPT, a nitro-rich 1,2,4-triazole derivative, has shown promise as a potential energetic material due to its multi-step decomposition mechanism. [, ] This characteristic is significant for applications like rocket fuels, where controlled energy release is crucial.
Q2: How was the thermal stability of P-NH2-DNPT investigated in the provided research?
A: Researchers utilized a pulsed photoacoustic (PA) pyrolysis technique to evaluate the thermal stability of P-NH2-DNPT. [, ] This involved subjecting the compound to increasing temperatures (30-350 °C) and employing a pulsed laser (532 nm and 266 nm wavelengths) to trigger the release of nitrogen dioxide (NO2) molecules during decomposition. The PA signal generated by the released NO2 provided insights into the decomposition process. Furthermore, thermogravimetric-differential thermal analysis (TG-DTA) was employed to complement the PA findings and confirm the multi-step decomposition behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)
![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)
![5,7-dimethylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)
